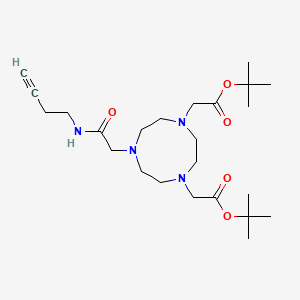

NO2A-Butyne-bis(t-Butyl ester)

Description

BenchChem offers high-quality NO2A-Butyne-bis(t-Butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NO2A-Butyne-bis(t-Butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H42N4O5 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate |

InChI |

InChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29) |

InChI Key |

QMCJSDBHGGFDDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): A Bifunctional Chelator for Advanced Drug Development

Introduction

NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic, bifunctional chelator that is playing an increasingly important role in the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). As a derivative of the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework, it offers a robust coordination cage for various medically relevant radionuclides. Its unique structure incorporates a butyne functional group, enabling covalent attachment to biomolecules through highly efficient and specific "click chemistry." The presence of tert-butyl ester protecting groups on the acetate (B1210297) arms enhances its solubility in organic solvents, facilitating synthesis and purification, and requires deprotection prior to metal chelation. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed experimental protocols for its application in bioconjugation and radiolabeling, aimed at researchers and professionals in the field of drug development.

Chemical Properties and Data

While detailed experimental spectroscopic data for NO2A-Butyne-bis(t-Butyl ester) is not widely published, its fundamental chemical properties are well-documented.

| Property | Value | Reference |

| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [1] |

| Molecular Formula | C₂₄H₄₂N₄O₅ | [1] |

| Molecular Weight | 466.6 g/mol | [1] |

| CAS Number | 2125661-91-6 |

Synthesis of NO2A-Butyne-bis(t-Butyl ester)

The synthesis of NO2A-Butyne-bis(t-Butyl ester) is a multi-step process that begins with the formation of the core 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle. This is followed by the selective alkylation of two of the secondary amines with tert-butyl acetate groups, and finally, the acylation of the remaining secondary amine with a butyne-containing sidearm. While a specific, detailed protocol for this exact molecule is not publicly available, a plausible synthetic pathway can be constructed based on established methods for similar TACN derivatives found in the patent literature.[2][3][4][5][6]

Experimental Protocols for Synthesis (General Procedures)

Step 1: Synthesis of 1,4,7-Triazacyclononane (TACN)

The synthesis of the TACN macrocycle can be achieved through various methods, often involving the cyclization of diethylenetriamine with a suitable two-carbon electrophile. A common method involves the use of tosyl-protected amines to direct the cyclization and avoid polymerization.[2][6]

-

Protection of Diethylenetriamine: Diethylenetriamine is reacted with an aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to protect the amine functionalities.

-

Cyclization: The protected diethylenetriamine is then reacted with a cyclizing agent such as ethylene glycol ditosylate in an aprotic solvent.[2]

-

Deprotection: The sulfonyl protecting groups are removed under harsh acidic conditions (e.g., concentrated sulfuric acid) to yield the TACN macrocycle.[2]

Step 2: Synthesis of 1,4,7-Triazacyclononane-1,4-bis(tert-butyl acetate)

This step involves the selective dialkylation of the TACN.

-

Reaction Setup: TACN is dissolved in an appropriate solvent, such as acetonitrile.

-

Alkylation: Two equivalents of tert-butyl bromoacetate are added to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HBr formed during the reaction. The reaction is typically stirred at room temperature for several hours.[3]

-

Purification: The desired dialkylated product is purified from the reaction mixture, which may also contain mono- and tri-alkylated byproducts, using column chromatography.

Step 3: Synthesis of NO2A-Butyne-bis(t-Butyl ester)

The final step is the acylation of the remaining secondary amine.

-

Activation of Butynoic Acid: 3-Butynoic acid is activated to form a more reactive species, such as an acid chloride or an active ester (e.g., NHS ester).

-

Acylation: The activated butynoic acid derivative is then reacted with the 1,4,7-triazacyclononane-1,4-bis(tert-butyl acetate) in an anhydrous aprotic solvent with a suitable base.

-

Final Purification: The final product, NO2A-Butyne-bis(t-Butyl ester), is purified by column chromatography to remove any unreacted starting materials and byproducts.

Applications in Drug Development: Pre-targeting Strategy

NO2A-Butyne-bis(t-Butyl ester) is particularly well-suited for pre-targeting strategies in radioimmunotherapy and imaging. This approach separates the delivery of the targeting antibody and the radioactive payload into two steps to minimize radiation exposure to healthy tissues.

Experimental Protocols for Bioconjugation and Radiolabeling

The following are generalized protocols that serve as a starting point for the use of NO2A-Butyne-bis(t-Butyl ester). Optimization will be required for specific antibodies and applications.

Antibody Conjugation via Click Chemistry

The butyne group on NO2A-Butyne-bis(t-Butyl ester) allows for its conjugation to an azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".

-

Preparation of Azide-Modified Antibody: The antibody of interest is first functionalized with azide (B81097) groups. This can be achieved by reacting the lysine (B10760008) residues of the antibody with an NHS-azide reagent.

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the azide-modified antibody (typically 1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4).

-

Add a 10-20 fold molar excess of NO2A-Butyne-bis(t-Butyl ester) dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, and a copper-stabilizing ligand (e.g., THPTA).

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Purification of the Conjugate: The resulting antibody-chelator conjugate is purified from excess chelator and reaction reagents using size exclusion chromatography or dialysis.

Radiolabeling with Gallium-68

Prior to radiolabeling, the tert-butyl ester protecting groups must be removed to allow for chelation of the metal ion.

-

Deprotection of the Conjugate:

-

The antibody-NO2A-Butyne-bis(t-Butyl ester) conjugate is treated with trifluoroacetic acid (TFA) to cleave the tert-butyl esters. This step must be carefully optimized to avoid denaturation of the antibody.

-

The deprotected conjugate is purified by size exclusion chromatography, exchanging the buffer to a metal-free buffer suitable for radiolabeling (e.g., ammonium (B1175870) acetate buffer, pH 4.5-5.5).

-

-

Radiolabeling with ⁶⁸Ga:

-

The Gallium-68 is obtained from a ⁶⁸Ge/⁶⁸Ga generator, typically eluted with dilute HCl.[7][8]

-

The pH of the ⁶⁸Ga eluate is adjusted to 4.5-5.5 using a suitable buffer (e.g., sodium acetate).[9]

-

The deprotected antibody-chelator conjugate is added to the buffered ⁶⁸Ga solution.

-

The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for 5-15 minutes.[9]

-

The radiolabeled antibody is purified from unchelated ⁶⁸Ga using a suitable method, such as a C18 cartridge or size exclusion chromatography.[7]

-

-

Quality Control: The radiochemical purity of the final product is assessed by radio-TLC or radio-HPLC.[10]

Conclusion

NO2A-Butyne-bis(t-Butyl ester) is a versatile and powerful tool for the development of next-generation targeted therapeutics and diagnostics. Its combination of a stable chelating core, a bioorthogonal handle for conjugation, and protecting groups for synthetic ease makes it an attractive choice for researchers. While publicly available data on its specific characteristics are limited, the foundational knowledge of TACN-based chelators and click chemistry provides a solid basis for its application. Further research to publish detailed characterization data and optimized, molecule-specific protocols will undoubtedly accelerate its adoption and impact in the field of nuclear medicine and oncology.

References

- 1. macrocyclics.com [macrocyclics.com]

- 2. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

- 3. CN108276353B - A kind of synthetic method of 1,4,7-triazacyclononane and derivatives thereof and products therefrom - Google Patents [patents.google.com]

- 4. WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents [patents.google.com]

- 5. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

- 6. WO1994000439A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

- 7. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2A-Butyne-bis(t-Butyl ester), with the chemical name 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide), is a bifunctional chelator of significant interest in the fields of medicinal chemistry and radiopharmaceutical development.[1][2] As a derivative of the macrocyclic ligand NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), it is designed for the stable chelation of various radionuclides. The incorporation of a butyne functional group allows for its covalent attachment to biomolecules, such as peptides and antibodies, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed experimental protocols for the application of NO2A-Butyne-bis(t-Butyl ester) in bioconjugation and radiolabeling, particularly within the context of tumor pre-targeting strategies.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of NO2A-Butyne-bis(t-Butyl ester) is presented in Table 1. It is important to note that while some properties are available from commercial suppliers, others are predicted and should be confirmed experimentally.

Table 1: Physicochemical Properties of NO2A-Butyne-bis(t-Butyl ester)

| Property | Value | Source |

| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [3] |

| Molecular Formula | C₂₄H₄₂N₄O₅ | [3] |

| Molecular Weight | 466.61 g/mol | [2] |

| CAS Number | 2125661-91-6 | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | >90% | [2] |

| Solubility | 10 mM in DMSO | N/A |

| Predicted Boiling Point | 582.4 ± 50.0 °C | N/A |

| Predicted Density | 1.059 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 15.17 ± 0.46 | N/A |

| Storage Conditions | -20°C, protected from light and moisture | [2] |

| Transportation | 4-25°C for up to 2 weeks | [2] |

| Stability | 1 year under recommended storage | [2] |

Note: Predicted values should be treated as estimates and require experimental verification.

Synthesis and Purification

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1,4,7-Triazacyclononane (TACN)

The synthesis of the TACN macrocycle can be achieved through various established methods, often starting from diethylenetriamine (B155796) and a suitable cyclizing agent like ethylene (B1197577) glycol ditosylate, followed by the removal of protecting groups.

Step 2: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane (NO2A-(t-Bu ester))

-

Dissolve 1,4,7-Triazacyclononane (TACN) in acetonitrile (B52724) at 0°C.

-

Add a solution of tert-butyl bromoacetate (B1195939) in acetonitrile dropwise over several hours.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture and evaporate the solvent from the filtrate.

-

Resuspend the residue in deionized water and adjust the pH to 3 with 1 M HCl.

-

Extract the aqueous solution with diethyl ether to remove impurities.

-

Adjust the aqueous layer to pH 8 with 1 M NaOH and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 3: Synthesis of NO2A-Butyne-bis(t-Butyl ester)

-

Dissolve NO2A-(t-Bu ester) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

-

Add a base, for instance, N,N-diisopropylethylamine (DIPEA), to the solution.

-

To this mixture, add an activated form of 3-butynoic acid, such as 3-butynoyl chloride or an N-hydroxysuccinimide (NHS) ester of 3-butynoic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using silica (B1680970) gel column chromatography to obtain the final compound.

Purification and Characterization

The final product should be purified by column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to achieve high purity.

Characterization of the final product should be performed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C and C-H stretches, and the ester and amide carbonyl C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Drug Development

NO2A-Butyne-bis(t-Butyl ester) is a versatile tool for researchers in drug development, primarily for the construction of targeted radiopharmaceuticals for imaging and therapy.

Bioconjugation via Click Chemistry

The terminal alkyne group of NO2A-Butyne-bis(t-Butyl ester) enables its conjugation to azide-modified biomolecules through click chemistry. This reaction is highly efficient, specific, and biocompatible.

-

Dissolve the azide-modified biomolecule (e.g., peptide, antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

In a separate tube, prepare a solution of NO2A-Butyne-bis(t-Butyl ester) in an organic co-solvent such as DMSO.

-

Prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) - THPTA).

-

Add the NO2A-Butyne-bis(t-Butyl ester) solution to the biomolecule solution.

-

Add the copper-chelating ligand, followed by the copper(II) sulfate, and finally the sodium ascorbate (B8700270) to initiate the reaction.

-

Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials and copper catalyst.

Radiolabeling

The NOTA core of the molecule is an efficient chelator for a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. The tert-butyl ester groups must first be removed to enable chelation.

-

Deprotection: Treat the NO2A-Butyne-bis(t-Butyl ester) conjugate with a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting groups from the carboxylates. This is typically done in the presence of a scavenger, such as triisopropylsilane (B1312306) (TIPS). The deprotected conjugate should be purified, for example by HPLC.

-

Radiolabeling with ⁶⁸Ga: a. Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃. b. Buffer the pH of the ⁶⁸GaCl₃ solution to approximately 3.5-4.5 using a suitable buffer, such as sodium acetate. c. Add the deprotected NO2A-Butyne-conjugate to the buffered ⁶⁸Ga solution. d. Heat the reaction mixture at 95°C for 5-10 minutes. e. Assess the radiochemical purity using radio-TLC or radio-HPLC. f. If necessary, purify the radiolabeled conjugate using a C18 cartridge to remove unchelated ⁶⁸Ga.

Visualizations

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for NO2A-Butyne-bis(t-Butyl ester).

Experimental Workflow for Tumor Pre-targeting

Caption: Experimental workflow for tumor pre-targeting using NO2A-Butyne-bis(t-Butyl ester).

Conclusion

NO2A-Butyne-bis(t-Butyl ester) is a valuable and versatile bifunctional chelator for the development of targeted radiopharmaceuticals. Its robust NOTA core ensures stable radionuclide chelation, while the terminal alkyne provides a handle for efficient bioconjugation via click chemistry. The detailed protocols and workflows presented in this guide are intended to provide researchers with a solid foundation for the synthesis and application of this compound in their drug development endeavors. It is recommended that the predicted physicochemical properties and the proposed synthetic route be experimentally validated to ensure the highest quality and reproducibility of results.

References

An In-Depth Technical Guide to the Synthesis of NO2A-Butyne-bis(t-Butyl ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator of significant interest in the fields of bioconjugation and radiopharmaceutical development. This document details the experimental protocols for the key synthetic steps, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of NO2A-Butyne-bis(t-Butyl ester), chemically known as 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide), is a two-step process. The synthesis commences with the dialkylation of 1,4,7-triazacyclononane (B1209588) (TACN) to introduce two tert-butyl acetate (B1210297) arms, followed by the acylation of the remaining secondary amine with a butyne moiety. This pathway is designed to produce a chelator equipped with a terminal alkyne group, which is amenable to "click" chemistry for conjugation to biomolecules.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of NO2A-Butyne-bis(t-Butyl ester) and its intermediate. Please note that yields can vary based on reaction scale and purification efficiency.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |

| 1 | 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane | C₁₈H₃₅N₃O₄ | 357.49 | 49% | [1][2] |

| 2 | NO2A-Butyne-bis(t-Butyl ester) | C₂₄H₄₂N₄O₅ | 466.62 | 70-80% (Estimated) | N/A |

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane

This procedure outlines the selective dialkylation of 1,4,7-triazacyclononane.

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

tert-Butyl bromoacetate (B1195939)

-

Acetonitrile (B52724) (CH₃CN)

-

Deionized water (DI water)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 1,4,7-triazacyclononane (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tert-butyl bromoacetate (2.0 eq) in acetonitrile dropwise to the cooled TACN solution over a period of 4 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.

-

To the residue, add deionized water.

-

Adjust the pH of the aqueous solution to 3 with 1 M HCl.

-

Extract the aqueous layer three times with diethyl ether to remove any trisubstituted by-product.

-

Adjust the pH of the aqueous layer to 8 with 1 M NaOH.

-

Extract the product from the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.

-

Treat the residue with diethyl ether to precipitate a yellowish solid.

-

Wash the solid with hexane and dry under vacuum to afford pure 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane as a white powder.[1][2]

Step 2: Synthesis of NO2A-Butyne-bis(t-Butyl ester)

This procedure describes the acylation of the secondary amine of the TACN macrocycle with a butyne functionality.

Materials:

-

1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane

-

3-Butynoic acid

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (1.0 eq) and 3-butynoic acid (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution.

-

Add BOP reagent (1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield NO2A-Butyne-bis(t-Butyl ester).

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthesis pathway of NO2A-Butyne-bis(t-Butyl ester).

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Core Mechanism of NO2A-Butyne-bis(t-Butyl ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator (BFC) instrumental in the field of radiopharmaceutical development.[1][2] Unlike traditional therapeutic agents, its mechanism of action is not biological but chemical, centered on its unique structure designed for the precise conjugation of radionuclides to targeting biomolecules. This guide provides a detailed examination of its chemical functionalities, experimental applications, and the underlying principles of its use in creating targeted agents for molecular imaging and radionuclide therapy.

The core functionality of NO2A-Butyne-bis(t-Butyl ester) can be understood as a three-stage process:

-

Deprotection: Removal of the tert-butyl ester protecting groups to activate the chelating arms.

-

Radiolabeling: Stable complexation of a medically relevant radionuclide by the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocyclic core.

-

Bioconjugation: Covalent attachment to a targeting molecule (e.g., peptide, antibody) via its butyne functional group, most commonly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".

This document will elaborate on each of these stages, providing technical data and experimental protocols derived from studies on NOTA-based chelators.

Chemical Structure and Functional Components

NO2A-Butyne-bis(t-Butyl ester) is a derivative of the NOTA macrocycle.[2] Its structure is characterized by:

-

A NOTA macrocycle : A nine-membered triamine ring that forms a highly stable coordination cage for various trivalent metal ions, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3]

-

Two carboxymethyl arms protected as tert-butyl esters : These protecting groups prevent the carboxylates from interfering with the bioconjugation step and are removed to enable efficient radionuclide chelation.[3]

-

A butyne functional group : This terminal alkyne serves as a reactive handle for covalent attachment to azide-modified biomolecules via click chemistry.[4]

Mechanism of Action: A Chemical Workflow

The "mechanism of action" is a sequential chemical process to create a targeted radiopharmaceutical.

Stage 1: Deprotection of tert-Butyl Esters

The two tert-butyl ester groups are acid-labile protecting groups.[3] Their removal is essential to free the carboxylate arms for efficient coordination with the radionuclide.

A common method for deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA).

-

Dissolution: Dissolve the NO2A-Butyne-bis(t-Butyl ester)-conjugated biomolecule in a suitable solvent, such as dichloromethane (B109758) (DCM).

-

Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution. The reaction is typically performed at room temperature.

-

Incubation: Stir the mixture for 1-2 hours. The progress of the reaction can be monitored by analytical techniques like HPLC or mass spectrometry.

-

Solvent Removal: Evaporate the solvent and excess TFA under reduced pressure.

-

Purification: The deprotected product is often purified using reverse-phase HPLC to remove impurities and residual acid.

Note: Milder deprotection methods using Lewis acids such as Zinc Bromide (ZnBr₂) or Cerium(III) Chloride (CeCl₃) may also be employed to avoid degradation of sensitive biomolecules.[5][6][7]

Stage 2: Radiolabeling with Radionuclides

The deprotected NOTA chelator exhibits rapid and stable complexation with various radionuclides. NOTA is particularly well-suited for ⁶⁸Ga and ⁶⁴Cu due to the formation of highly stable complexes.[3]

-

Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffering: Add a sodium acetate (B1210297) buffer (e.g., 1 M) to the ⁶⁸Ga eluate to adjust the pH to approximately 4.0-4.5.

-

Precursor Addition: Add the deprotected NOTA-biomolecule conjugate (typically in the nanomolar range) to the buffered ⁶⁸Ga solution.

-

Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60-100°C) for a short duration (5-15 minutes).[8][9] Some NOTA derivatives can be labeled efficiently at room temperature.[10]

-

Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC to ensure that >95% of the radioactivity is incorporated into the desired product.

-

Purification: If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.[8]

| Chelator/Conjugate | Radionuclide | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Incubation Conditions |

| NOTA-TR01 | ⁶⁸Ga | >97% | >20 | 100°C, 10 min[8] |

| NOTA-HFn | ⁶⁴Cu | >98.5% | 72.96 ± 21.33 | 15 min (temp not specified)[11] |

| NOTA-pentixather | ⁶⁴Cu | ≥90% | 43 | 60°C, 10 min[9] |

| NOTA-anti-PD-1 | ⁶⁴Cu | >95% (after purification) | Not specified | Not specified[12] |

| DATA-TOC (related chelator) | ⁶⁸Ga | >95% | Not specified | 20°C, 10 min[10] |

This table summarizes data from various NOTA-conjugates to provide representative values.

Stage 3: Bioconjugation via Click Chemistry

The butyne group on the chelator allows for its conjugation to a biomolecule containing a complementary azide (B81097) group. The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13][14] This reaction is highly efficient and specific, forming a stable triazole linkage.[15]

-

Reactant Preparation: Dissolve the azide-functionalized biomolecule and the alkyne-functionalized chelator (NO2A-Butyne-bis(t-Butyl ester)) in an aqueous buffer system.

-

Catalyst Preparation: Prepare a fresh solution of a copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ. A Cu(I)-stabilizing ligand (e.g., THPTA or BTTES) is often included to improve reaction efficiency and prevent catalyst degradation.[16]

-

Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne.

-

Incubation: Allow the reaction to proceed at room temperature for 15-60 minutes.

-

Purification: Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography or affinity chromatography, to remove the copper catalyst and unreacted starting materials.

Note: The order of operations (conjugation followed by radiolabeling or vice versa) can vary. Pre-labeling the chelator before conjugation can be challenging due to potential interactions between the copper catalyst and the chelator's metal-binding site.[13]

Visualizing the Workflow and Pathways

The following diagrams illustrate the key processes in the mechanism of action of NO2A-Butyne-bis(t-Butyl ester).

Caption: Workflow for the acid-catalyzed deprotection of the chelator.

Caption: Pathway for the chelation of ⁶⁸Ga by the NOTA-conjugate.

Caption: Logical relationship for CuAAC-mediated bioconjugation.

Conclusion

NO2A-Butyne-bis(t-Butyl ester) serves as a critical molecular scaffold in the construction of targeted radiopharmaceuticals. Its mechanism of action is a well-defined chemical pathway involving deprotection, radiolabeling, and bioconjugation. The robustness of the NOTA core for radionuclide chelation, combined with the efficiency of click chemistry for bioconjugation, makes this and similar bifunctional chelators powerful tools for developing next-generation diagnostic and therapeutic agents in nuclear medicine. Understanding this chemical mechanism is paramount for the rational design and synthesis of novel radiotracers for a wide array of biological targets.

References

- 1. NO2A-Butyne-bis (t-Butyl ester) - Ruixibiotech [ruixibiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. macrocyclics.com [macrocyclics.com]

- 5. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metal chelating systems synthesized using the copper(I) catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide)

For Researchers, Scientists, and Drug Development Professionals

Core Structure: 1,4,7-Triazacyclononane (B1209588) (TACN)

1,4,7-Triazacyclononane, commonly known as TACN, is a cyclic organic compound featuring a nine-membered ring with three nitrogen atoms.[1][2] This macrocycle is a versatile tridentate ligand that forms highly stable complexes with a wide range of metal ions.[3][4] The TACN framework is a cornerstone in the development of metal-based radiopharmaceuticals, MRI contrast agents, and therapeutic agents due to its robust coordination chemistry.[5][6] The functionalization of the nitrogen atoms of the TACN ring allows for the attachment of various pendant arms, which can modulate the chelating properties of the ligand and introduce functionalities for conjugation to biomolecules.[7][8][9][10]

Proposed Structure of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide)

The target molecule is a derivative of TACN functionalized with three distinct pendant arms:

-

Two t-butylacetate groups at the 1 and 4 positions. These bulky ester groups can serve as protecting groups for the carboxylic acids, which, upon deprotection, would enhance the metal coordinating ability of the ligand.

-

One 3-butynylacetamide group at the 7 position. The terminal alkyne group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent conjugation to biomolecules like peptides, proteins, or antibodies.

This structural design suggests its potential use as a bifunctional chelator, capable of both stably coordinating a metal ion and being covalently attached to a biological vector for targeted delivery.

Proposed Synthetic Workflow

The synthesis of the target molecule can be envisioned as a two-step process starting from the parent TACN macrocycle. The first step involves the selective di-substitution of the TACN ring to yield the 1,4-bis(t-butylacetate) intermediate. The second step is the functionalization of the remaining secondary amine at the 7-position with the 3-butynylacetamide arm.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established procedures for the synthesis of similar TACN derivatives.[5]

4.1. Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane

This procedure is adapted from the synthesis of similar di-substituted TACN derivatives.[5]

-

Dissolution and Cooling: Dissolve 1,4,7-Triazacyclononane (1.0 eq) in acetonitrile (B52724) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of t-butyl bromoacetate (2.0 eq) in acetonitrile dropwise to the cooled TACN solution over a period of 4 hours with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

-

Work-up:

-

Filter the reaction mixture to remove any precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in deionized water and adjust the pH to 3 with 1 M HCl.

-

Extract the aqueous solution with diethyl ether to remove any tri-substituted product.

-

Adjust the pH of the aqueous layer to 8 with 1 M NaOH.

-

Extract the product into dichloromethane.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired product. Further purification can be achieved by silica (B1680970) gel chromatography.

4.2. Synthesis of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide)

This step involves the acylation of the remaining secondary amine. A suitable acylating agent would be an activated form of 3-butynylacetic acid, such as an acyl chloride or an NHS ester. The following protocol assumes the use of an activated 3-butynylacetic acid derivative.

-

Dissolution: Dissolve 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (1.2 eq), to the solution.

-

Acylation: Add a solution of the activated 3-butynylacetic acid derivative (e.g., 3-butynylacetyl chloride, 1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final compound.

-

Potential Applications in Drug Development

The unique structure of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) makes it a promising candidate for various applications in drug development:

-

Targeted Radiopharmaceuticals: The TACN core can chelate diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radioisotopes. The butynyl group allows for conjugation to a targeting vector (e.g., a tumor-specific antibody or peptide), enabling the targeted delivery of radiation to cancer cells.[6]

-

Bifunctional Probes: The chelated metal ion can also be a paramagnetic or fluorescent species, allowing the molecule to be used as a probe for in vivo imaging or in vitro assays.

-

Catalysis: TACN-metal complexes are known to catalyze a variety of chemical reactions. The ability to attach this catalyst to a solid support or a larger molecular assembly via the butynyl handle could be advantageous.

Quantitative Data

As this is a novel, proposed compound, there is no quantitative data available in the literature regarding its physicochemical properties, metal complexation kinetics, or biological activity. Experimental determination of these parameters would be a necessary next step in its development.

Conclusion

This technical guide has outlined the structure and a plausible synthetic route for 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide). Based on the well-established chemistry of 1,4,7-Triazacyclononane, this molecule holds significant potential as a bifunctional chelator for applications in targeted therapy, diagnostics, and catalysis. The provided synthetic protocols, derived from analogous reactions, offer a solid starting point for its practical realization in a laboratory setting. Further research will be required to fully characterize this compound and explore its utility in various scientific and medical fields.

References

- 1. 1,4,7-Triazacyclononane | C6H15N3 | CID 188318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,4,7-Triazacyclononane [chemeurope.com]

- 5. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novel 1,4,7-triazacyclononane derivatives as Cu2+ and Ga3+ chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of C- and N-functionalised derivatives of 1,4,7-triazacyclononane-1,4,7-triyltriacetic acid (NOTA), 1,4,7,10-tetra-azacyclododecane-1,4,7,10-tetrayltetra-acetic acid (DOTA), and diethylenenetriaminepenta-acetic acid (DTPA): bifunctional complexing agents for the derivatisation of antibodies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester)

CAS Number: 2125661-91-6

Chemical Name: 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide)

This technical guide provides a comprehensive overview of NO2A-Butyne-bis(t-Butyl ester), a bifunctional chelator developed for researchers, scientists, and drug development professionals. This document outlines its chemical properties, potential applications in radiopharmaceutical development, and generalized experimental protocols based on analogous compounds.

Core Concepts and Physicochemical Properties

NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic bifunctional chelator (BFC) derived from 1,4,7-triazacyclononane (B1209588) (NOTA).[1][2] Its structure is engineered to serve two primary functions: a robust chelating core for radiometals and a reactive butyne group for conjugation to biomolecules.[3][4] The NOTA framework is well-established for its ability to form highly stable complexes with various radiometals, particularly those used in Positron Emission Tomography (PET) imaging, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[5][6] The tert-butyl ester groups on the acetate (B1210297) arms serve as protecting groups, which can be removed post-conjugation or during radiolabeling under acidic conditions.

The butyne functional group allows for covalent attachment to targeting vectors like peptides, antibodies, or small molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This versatility makes it a valuable tool in the development of targeted radiopharmaceuticals for imaging and therapy.[7] Its primary application lies in tumor pre-targeting strategies, where a modified antibody is first administered, followed by a small, rapidly clearing radiolabeled chelator complex that binds to the antibody at the tumor site.[2][8]

Table 1: Physicochemical Properties of NO2A-Butyne-bis(t-Butyl ester)

| Property | Value | Source |

| CAS Number | 2125661-91-6 | [3] |

| Molecular Formula | C₂₄H₄₂N₄O₅ | [3] |

| Molecular Weight | 466.6 g/mol | [3] |

| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [3] |

| Purity | Typically >90-95% | [9] |

| Appearance | Solid (details vary by supplier) | [9] |

| Storage Conditions | -20°C, protected from light and moisture | [9] |

Synthesis and Characterization

General Characterization Methods: Characterization of the final product would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the butyne and tert-butyl ester groups.

-

Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocols

The following protocols are generalized methodologies based on the use of similar NOTA-based bifunctional chelators in the scientific literature. Researchers should optimize these protocols for their specific applications.

Conjugation to Azide-Modified Biomolecules via CuAAC

The butyne group of NO2A-Butyne-bis(t-Butyl ester) is designed for conjugation to molecules containing an azide (B81097) group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."

Materials:

-

NO2A-Butyne-bis(t-Butyl ester)

-

Azide-functionalized peptide or other biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

Protocol:

-

Dissolve the azide-modified biomolecule and a slight molar excess of NO2A-Butyne-bis(t-Butyl ester) in the chosen solvent system.

-

In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.

-

Upon completion, the conjugated product can be purified using techniques appropriate for the biomolecule, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and the copper catalyst.

Radiolabeling with Copper-64

NOTA chelators are known for their efficient complexation of ⁶⁴Cu at room temperature, which is advantageous for heat-sensitive biomolecules.[6][11]

Materials:

-

NOTA-biomolecule conjugate

-

⁶⁴CuCl₂ in dilute HCl

-

Ammonium acetate or sodium acetate buffer (typically 0.1 M, pH 5.5-6.5)

-

Metal-free water and reaction vials

Protocol:

-

In a metal-free microcentrifuge tube, dissolve the NOTA-biomolecule conjugate in the acetate buffer. The concentration will depend on the desired specific activity.

-

Add the ⁶⁴CuCl₂ solution to the conjugate solution. The volume should be minimized to maintain a high concentration of reactants.

-

Gently mix and incubate the reaction mixture at room temperature for 15-30 minutes. For some conjugates, gentle heating (e.g., 37-40°C) may improve efficiency, but room temperature is often sufficient.[11]

-

The efficiency of the radiolabeling reaction should be determined by radio-TLC or radio-HPLC. A typical system for radio-TLC would be a C18 plate with a mobile phase of 50 mM EDTA to separate chelated ⁶⁴Cu from free ⁶⁴Cu.

-

If necessary, the radiolabeled conjugate can be purified from unchelated ⁶⁴Cu using a C18 Sep-Pak cartridge or other suitable chromatography method.

Application in Pre-targeted PET Imaging

NO2A-Butyne-bis(t-Butyl ester) is described as a tool for tumor pre-targeting.[12] This advanced imaging strategy aims to improve the tumor-to-background signal ratio and reduce the radiation dose to the patient compared to traditional radioimmunotherapy.[8]

The strategy typically involves a bioorthogonal "click" reaction that occurs in vivo.

-

Step 1: Antibody Administration: A tumor-targeting antibody, modified with a bioorthogonal reactive group (e.g., a trans-cyclooctene, TCO), is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from the bloodstream over a period of 24-72 hours.[2]

-

Step 2: Radiotracer Administration: The small molecule, in this case, a ⁶⁴Cu-labeled tetrazine-NOTA construct, is administered. (Note: The butyne group on the title compound would be reacted with an azide-tetrazine linker prior to this step). This radiolabeled molecule is small enough to clear rapidly from the body through the renal system.[8]

-

Step 3: In Vivo Ligation: The circulating radiolabeled tetrazine rapidly reacts with the TCO-modified antibody accumulated at the tumor via an inverse-electron-demand Diels-Alder cycloaddition. This "clicks" the radioactivity onto the tumor-bound antibody, allowing for high-contrast PET imaging.[2][8]

Conclusion

NO2A-Butyne-bis(t-Butyl ester) is a promising bifunctional chelator for the development of next-generation radiopharmaceuticals. Its combination of a stable NOTA core for radiometal complexation and a versatile butyne handle for bioorthogonal conjugation makes it a valuable component in modular imaging and therapy platforms. While specific literature on this exact compound is sparse, the well-documented chemistry of NOTA derivatives and butyne linkers provides a strong foundation for its application in advanced strategies like pre-targeted PET imaging. Further research and publication on its specific performance characteristics will be crucial for its adoption in clinical and preclinical research.

References

- 1. mdpi.com [mdpi.com]

- 2. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macrocyclics.com [macrocyclics.com]

- 4. NO2A-Butyne-bis (t-Butyl ester) | AxisPharm [axispharm.com]

- 5. Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. Optimization of a Pretargeted Strategy for the PET Imaging of Colorectal Carcinoma via the Modulation of Radioligand Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NO2A-Butyne-bis (t-Butyl ester) - Ruixibiotech [ruixibiotech.com]

- 10. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gentaur.com [gentaur.com]

An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2A-Butyne-bis(t-Butyl ester), with the chemical name 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide), is a bifunctional chelator integral to the advancement of targeted radiopharmaceuticals and bioconjugation techniques.[1][2][3] As a derivative of the macrocyclic ligand NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), this compound offers a robust framework for securely chelating radiometals, while its terminal alkyne group provides a versatile handle for covalent attachment to biomolecules via "click chemistry."[2][4] This guide provides a comprehensive overview of the physical and chemical properties of NO2A-Butyne-bis(t-Butyl ester), detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in research and drug development.

Core Physical and Chemical Properties

NO2A-Butyne-bis(t-Butyl ester) is a white to off-white solid at room temperature. Its core structure consists of a nine-membered triazacyclononane ring, which provides a pre-organized cavity for metal chelation. Two of the amine groups are functionalized with tert-butyl acetate (B1210297) arms, which can be deprotected under acidic conditions to reveal carboxylic acids for metal coordination. The third amine is acylated with a butynylacetamide linker, presenting a terminal alkyne for conjugation reactions.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₄₂N₄O₅ | [3] |

| Molecular Weight | 466.6 g/mol | [3] |

| CAS Number | 2125661-91-6 | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (as reported by commercial suppliers) | [3] |

| Solubility | Soluble in common organic solvents such as DMSO, methanol, and ethanol. Limited solubility in aqueous solutions like PBS. | [5] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [6] |

Experimental Protocols

Synthesis of NO2A-Butyne-bis(t-Butyl ester)

The synthesis of NO2A-Butyne-bis(t-Butyl ester) is a multi-step process that begins with the preparation of the precursor, 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane. This is followed by the N-alkylation of the remaining secondary amine with a butyne-containing electrophile.

Step 1: Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (NO2A-(t-Bu ester))

This procedure is adapted from established methods for the dialkylation of 1,4,7-triazacyclononane (B1209588) (TACN).

-

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

tert-Butyl bromoacetate (B1195939)

-

Acetonitrile (B52724) (CH₃CN)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether (Et₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1,4,7-triazacyclononane (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of tert-butyl bromoacetate (2.0 eq) in acetonitrile dropwise to the cooled TACN solution over a period of 4 hours with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

-

Filter the reaction mixture to remove any precipitate and concentrate the filtrate under reduced pressure.

-

Resuspend the residue in deionized water and adjust the pH to 3 with 1 M HCl.

-

Extract the aqueous solution with diethyl ether (3x) to remove any unreacted tert-butyl bromoacetate and other organic impurities.

-

Adjust the pH of the aqueous layer to 8 with 1 M NaOH.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane as a solid. The product can be further purified by recrystallization from ether.[4]

-

Step 2: Synthesis of 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) (NO2A-Butyne-bis(t-Butyl ester))

This step involves the acylation of the secondary amine of the NO2A-(t-Bu ester) precursor.

-

Materials:

-

1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane

-

4-Pentynoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS) (if using DCC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Activate 4-pentynoic acid (1.1 eq) by reacting it with a coupling agent like DCC (1.1 eq) and NHS (1.1 eq) in anhydrous dichloromethane for 1 hour at 0°C to form the NHS ester.

-

In a separate flask, dissolve 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane.

-

Add the activated 4-pentynoic acid solution to the solution of the precursor and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure NO2A-Butyne-bis(t-Butyl ester).

-

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient elution of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Expected Outcome: A single major peak indicating the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: Expected signals would include resonances for the t-butyl protons (a singlet around 1.4-1.5 ppm), the macrocyclic ring protons (complex multiplets in the 2.5-3.5 ppm region), the acetate methylene (B1212753) protons (singlets around 3.2-3.6 ppm), and the protons of the butynylacetamide group, including the terminal alkyne proton (a triplet around 2.0-2.5 ppm).

-

¹³C NMR: Expected signals would include resonances for the carbonyl carbons of the esters and amide (around 170-175 ppm), the quaternary carbons of the t-butyl groups, the carbons of the macrocycle, and the carbons of the butynyl group, including the sp-hybridized carbons of the alkyne.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) in positive ion mode is suitable.

-

Expected m/z: The protonated molecule [M+H]⁺ would be expected at approximately 467.3 g/mol . Other adducts, such as [M+Na]⁺, may also be observed.

Reactivity and Applications

The bifunctional nature of NO2A-Butyne-bis(t-Butyl ester) dictates its reactivity and primary applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group is specifically designed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][8] This reaction allows for the efficient and specific covalent conjugation of the chelator to a biomolecule (e.g., peptide, antibody, or small molecule) that has been functionalized with an azide (B81097) group.

General Protocol for CuAAC:

-

Dissolve the azide-functionalized biomolecule and NO2A-Butyne-bis(t-Butyl ester) (typically in a slight excess) in a suitable solvent system, which can range from aqueous buffers to mixtures with organic co-solvents like DMSO or t-butanol.

-

Prepare a fresh solution of a copper(I) source. This is often generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[9]

-

A copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous reactions, is often included to improve reaction efficiency and prevent catalyst degradation.[3]

-

Add the copper(I) catalyst solution to the mixture of the azide and alkyne.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.

-

Upon completion, the bioconjugate can be purified by size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and the copper catalyst.

Deprotection of tert-Butyl Esters

The two tert-butyl ester groups serve as protecting groups for the carboxylic acids that will participate in metal chelation. These groups are stable under the conditions of the CuAAC reaction but can be readily removed under acidic conditions.

General Protocol for Deprotection:

-

Dissolve the bioconjugate in a solution of trifluoroacetic acid (TFA), typically in a mixture with dichloromethane (DCM) (e.g., 50:50 v/v).[1]

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by HPLC or LC-MS, observing the shift in retention time and the change in mass corresponding to the loss of the two tert-butyl groups.

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

The resulting deprotected bioconjugate can be purified by HPLC.

Radiolabeling

Once deprotected, the resulting NO2A-functionalized biomolecule is ready for radiolabeling with various radiometals, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.

General Protocol for ⁶⁸Ga Labeling:

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.

-

Add the deprotected bioconjugate solution to the ⁶⁸GaCl₃ eluate in a suitable buffer (e.g., sodium acetate, pH 4.5).

-

Heat the reaction mixture at 95°C for 5-10 minutes.

-

The radiolabeled product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

-

The radiochemical purity should be assessed by radio-TLC or radio-HPLC.

Logical Workflow and Diagrams

The utility of NO2A-Butyne-bis(t-Butyl ester) can be visualized as a streamlined workflow for the creation of targeted radiopharmaceuticals.

Caption: Workflow for the creation of a targeted radiopharmaceutical.

This workflow illustrates the sequential steps from the initial bifunctional chelator and biomolecule to the final radiolabeled product ready for imaging or therapeutic applications.

Caption: Key functional components of the bifunctional chelator.

This diagram highlights the distinct functional parts of the molecule and their respective roles in the overall application.

Conclusion

NO2A-Butyne-bis(t-Butyl ester) is a well-designed and versatile bifunctional chelator that plays a crucial role in the development of targeted radiopharmaceuticals. Its distinct functionalities—a stable macrocyclic core for metal chelation, a terminal alkyne for efficient bioconjugation via click chemistry, and acid-labile protecting groups—provide a logical and efficient pathway for the creation of sophisticated molecular imaging and therapeutic agents. The detailed protocols and properties outlined in this guide are intended to support researchers and scientists in leveraging this powerful tool for their work in advancing cancer diagnostics and therapy.

References

- 1. Maleimido-functionalized NOTA derivatives as bifunctional chelators for site-specific radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. "Click Chip" Conjugation of Bifunctional Chelators to Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. scribd.com [scribd.com]

- 7. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry [organic-chemistry.org]

An In-depth Technical Guide to NO2A-Butyne-bis(t-Butyl ester): A Bifunctional Chelator for Advanced Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NO2A-Butyne-bis(t-Butyl ester), a key bifunctional chelator in the field of radiopharmaceutical development. This document details its chemical properties, outlines experimental protocols for its synthesis and application, and illustrates the workflows for its use in bioconjugation and radiolabeling.

Core Compound Data

NO2A-Butyne-bis(t-Butyl ester) is a macrocyclic chelating agent based on the 1,4,7-triazacyclononane (B1209588) (TACN) scaffold. The molecule is functionalized with two tert-butyl ester protected acetate (B1210297) arms for metal coordination and a butyne group for covalent attachment to biomolecules via "click chemistry."

| Property | Value | Citations |

| Molecular Weight | 466.6 g/mol | [1][2][3] |

| Chemical Formula | C₂₄H₄₂N₄O₅ | [1][2][3] |

| CAS Number | 2125661-91-6 | [1][2] |

| Full Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butylacetate)-7-(3-butynylacetamide) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, bioconjugation, radiolabeling, and deprotection of NO2A-Butyne-bis(t-Butyl ester) and its conjugates. These protocols are based on established chemical principles and procedures for similar compounds.

Synthesis of NO2A-Butyne-bis(t-Butyl ester)

The synthesis of NO2A-Butyne-bis(t-Butyl ester) involves a multi-step process starting from 1,4,7-triazacyclononane (TACN). The key steps are the selective protection of two amine groups, followed by the introduction of the butyne arm and finally the deprotection of the remaining amine for the attachment of the acetate arms.

Step 1: Synthesis of 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane

-

Dissolve 1,4,7-triazacyclononane (TACN) (1 equivalent) in acetonitrile (B52724).

-

Cool the solution to 0°C.

-

Add a solution of tert-butyl bromoacetate (B1195939) (2 equivalents) in acetonitrile dropwise over several hours.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture and evaporate the solvent from the filtrate.

-

Purify the resulting residue to obtain 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane.

Step 2: Alkylation with a Butyne Moiety

-

Dissolve the product from Step 1 (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a base, for example, potassium carbonate (1.5 equivalents).

-

Add N-benzyl-2-bromoacetamide (or a similar activated butyne derivative) (1 equivalent) to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure and purify the crude residue by chromatography to yield NO2A-Butyne-bis(t-Butyl ester).

Bioconjugation to Azide-Modified Peptides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The butyne group of NO2A-Butyne-bis(t-Butyl ester) allows for its efficient conjugation to azide-functionalized peptides or other biomolecules using the highly specific and robust CuAAC click chemistry reaction.[4][5]

Materials:

-

NO2A-Butyne-bis(t-Butyl ester)

-

Azide-modified peptide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

-

Dissolve the azide-modified peptide and NO2A-Butyne-bis(t-Butyl ester) (typically in a 1:1.2 molar ratio) in the chosen solvent.

-

Prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents) in water.

-

Prepare a solution of CuSO₄ (e.g., 1 equivalent) in water.

-

Add the sodium ascorbate solution to the peptide/chelator mixture, followed by the CuSO₄ solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[4]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the conjugated peptide can be purified by preparative HPLC.

Deprotection of tert-Butyl Esters

Following bioconjugation, the tert-butyl protecting groups on the acetate arms must be removed to allow for efficient chelation of the radiometal. This is typically achieved by acidolysis with trifluoroacetic acid (TFA).

Materials:

-

NO2A(t-Butyl ester)-Butyne-Peptide conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

-

Cold diethyl ether

Procedure:

-

Dissolve the protected peptide conjugate in a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[6][7]

-

Stir the solution at room temperature for 2-4 hours.[7]

-

Remove the TFA by rotary evaporation or by purging with a stream of nitrogen.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the final peptide conjugate under vacuum.

Radiolabeling with Gallium-68 (B1239309)

The deprotected NO2A-functionalized peptide is now ready for radiolabeling with a diagnostic positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga).[8][9][10]

Materials:

-

Deprotected NO2A-Butyne-Peptide conjugate

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

Heating block or water bath

-

C18 Sep-Pak cartridge for purification

Procedure:

-

Combine the deprotected peptide conjugate (typically 10-50 µg) with the ⁶⁸GaCl₃ eluate in a sterile reaction vial.

-

Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.5.

-

Heat the reaction mixture at 95-100°C for 5-10 minutes.[8][11]

-

After cooling, determine the radiochemical purity (RCP) by radio-HPLC or radio-TLC.

-

If necessary, purify the ⁶⁸Ga-labeled peptide using a C18 Sep-Pak cartridge.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the application of NO2A-Butyne-bis(t-Butyl ester).

Caption: Bioconjugation via CuAAC Click Chemistry.

Caption: Deprotection and Radiolabeling Process.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]

- 3. Design and synthesis of a new bifunctional chelating agent: Application for Al 18F/177Lu complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. peptide.com [peptide.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]

The Function of the Butyne Group in Bifunctional Chelators: A Technical Guide for Drug Development Professionals

Abstract

Bifunctional chelators (BFCs) are cornerstone components in the development of targeted radiopharmaceuticals, serving as the critical link between a targeting biomolecule and a metallic radionuclide. The choice of the reactive functional group on the BFC, which enables its conjugation to the biomolecule, is paramount for the stability and efficacy of the final radiolabeled conjugate. This technical guide provides an in-depth examination of the butyne group, an alkyne functional moiety, and its pivotal role in modern bioconjugation strategies. The butyne group serves as a highly efficient and specific reaction handle for "click chemistry," a class of bioorthogonal reactions that have revolutionized the synthesis of complex bioconjugates. This guide details the underlying chemical principles, provides experimental protocols for its use, presents comparative data on performance, and outlines the significant advantages of incorporating a butyne group into bifunctional chelator design for applications in diagnostic imaging and targeted radionuclide therapy.

The Core Function: Enabling Bioorthogonal "Click Chemistry"

A bifunctional chelator is a molecule with two distinct functional parts: a chelating agent that securely binds a radiometal and a reactive functional group for covalent attachment to a targeting vector, such as a peptide or antibody.[1][2] The butyne group's primary function is to act as this reactive handle, specifically for azide-alkyne cycloaddition reactions, popularly known as "click chemistry".[3][4] This approach offers exceptional specificity, high yields, and the formation of a highly stable triazole ring, under mild, aqueous conditions compatible with sensitive biomolecules.

There are two principal pathways for butyne-based click chemistry in this context:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, where a terminal alkyne (like a butyne group) reacts with an azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[3][5] To mitigate the potential toxicity of copper ions to biomolecules, the reaction is typically performed with stabilizing ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially cytotoxic copper catalyst, SPAAC was developed. This "copper-free" method uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a simple butyne group.[6] The ring strain provides the activation energy for the reaction to proceed readily with an azide, making it highly suitable for in vivo conjugation and labeling of living cells.

The butyne group, therefore, provides a bioorthogonal handle—meaning its reactivity is exclusive to its azide partner and does not interfere with other functional groups present in biological systems.

References

- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. glenresearch.com [glenresearch.com]

- 5. confluore.com [confluore.com]

- 6. pharmiweb.com [pharmiweb.com]

The Pivotal Role of tert-Butyl Ester Protecting Groups in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide development, the strategic use of protecting groups is paramount. Among these, the tert-butyl (t-Bu) ester stands out as a robust and versatile shield for carboxylic acids. Its widespread adoption stems from a favorable combination of stability across a broad range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with tert-butyl ester protecting groups.

Core Principles of tert-Butyl Ester Protection

The efficacy of the t-butyl ester as a protecting group lies in its steric bulk and electronic properties. The voluminous tert-butyl group effectively prevents nucleophilic attack at the carbonyl carbon of the ester, rendering it stable to a variety of reagents, including strong bases and nucleophiles.[1] This stability is crucial for ensuring that the protected carboxylic acid remains intact while other functional groups in the molecule undergo desired transformations.

Conversely, the cleavage of the t-butyl ester is readily achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (tert-butyl cation) and the release of isobutylene (B52900) gas, driving the reaction to completion.[2][3] This acid-lability is a key feature that allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, a concept known as orthogonality.[4][5]

Orthogonality in Synthesis